molecular formula C13H12BrNO4 B1196082 methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate

Cat. No.: B1196082
M. Wt: 326.14 g/mol
InChI Key: FKMIASWZTUXLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoate: Lacks the bromo group.

    Methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate: Contains a chloro group instead of bromo.

    Methyl 4-(3-amino-5-methyl-1-benzofuran-2-yl)-4-oxobutanoate: Contains a methyl group instead of bromo.

Uniqueness

The presence of the bromo group in methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate

InChI

InChI=1S/C13H12BrNO4/c1-18-11(17)5-3-9(16)13-12(15)8-6-7(14)2-4-10(8)19-13/h2,4,6H,3,5,15H2,1H3

InChI Key

FKMIASWZTUXLNT-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate
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methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate
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methyl 4-(3-amino-5-bromo-1-benzofuran-2-yl)-4-oxobutanoate

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